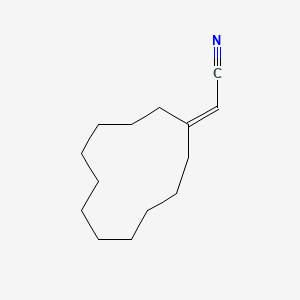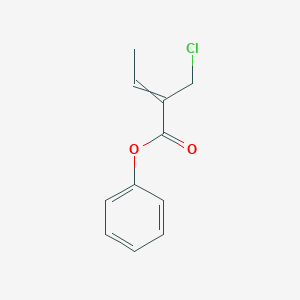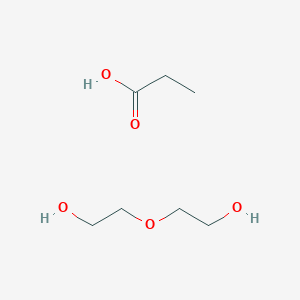
7-Chloro-5-methyl-2,1,3-benzothiadiazol-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-5-methyl-2,1,3-benzothiadiazol-4(1H)-one is a heterocyclic compound that contains a benzothiadiazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-2,1,3-benzothiadiazol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 2-amino-5-chlorobenzonitrile with methyl isothiocyanate, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions might be used to introduce various functional groups onto the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-Chloro-5-methyl-2,1,3-benzothiadiazol-4(1H)-one and its derivatives are studied for their electronic properties, making them potential candidates for use in organic semiconductors and photovoltaic materials.
Biology
Biologically, compounds with benzothiadiazole cores are investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, these compounds may be explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry
Industrially, benzothiadiazole derivatives are used in the development of agrochemicals, such as fungicides and herbicides, due to their ability to interact with biological targets in plants and pests.
Mecanismo De Acción
The mechanism of action of 7-Chloro-5-methyl-2,1,3-benzothiadiazol-4(1H)-one depends on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In biological systems, it could interact with cellular pathways, leading to the inhibition of cell growth or induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiadiazole: The parent compound without the chloro and methyl substituents.
7-Chloro-2,1,3-benzothiadiazole: A similar compound lacking the methyl group.
5-Methyl-2,1,3-benzothiadiazole: A compound without the chloro substituent.
Uniqueness
7-Chloro-5-methyl-2,1,3-benzothiadiazol-4(1H)-one is unique due to the presence of both chloro and methyl substituents, which can influence its chemical reactivity, biological activity, and physical properties. These substituents may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
63008-02-6 |
|---|---|
Fórmula molecular |
C7H5ClN2OS |
Peso molecular |
200.65 g/mol |
Nombre IUPAC |
7-chloro-5-methyl-2,1,3-benzothiadiazol-4-ol |
InChI |
InChI=1S/C7H5ClN2OS/c1-3-2-4(8)5-6(7(3)11)10-12-9-5/h2,11H,1H3 |
Clave InChI |
DGOYXBHVIZFWTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=NSN=C2C(=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)
![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)
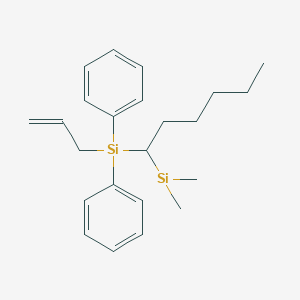
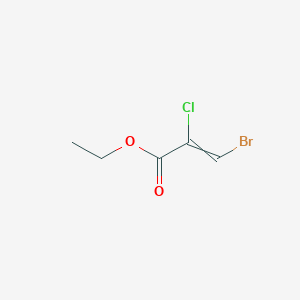
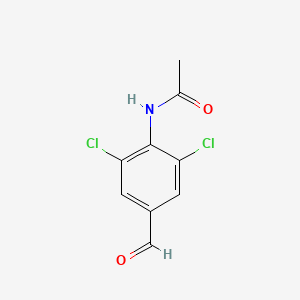
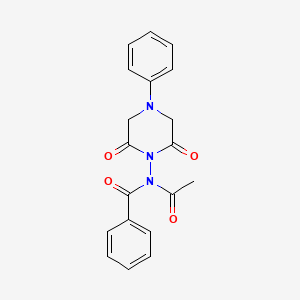
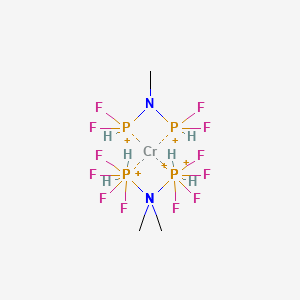

![Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate](/img/structure/B14500964.png)
